alpha-Campholenal

Catalog No.
S606519
CAS No.
4501-58-0
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Campholenal

CAS Number

4501-58-0

Product Name

alpha-Campholenal

IUPAC Name

2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3/t9-/m1/s1

InChI Key

OGCGGWYLHSJRFY-SECBINFHSA-N

SMILES

CC1=CCC(C1(C)C)CC=O

solubility

Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1=CCC(C1(C)C)CC=O

Isomeric SMILES

CC1=CC[C@@H](C1(C)C)CC=O

The exact mass of the compound alpha-Campholenal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

alpha-Campholenal (CAS 4501-58-0) is a monoterpenoid aldehyde primarily valued as a critical chemical intermediate in the synthesis of high-value sandalwood fragrance compounds. Possessing a characteristic woody, herbal, and camphoraceous odor, it serves as a structurally specific precursor for creating synthetic sandalwood odorants that are in high demand due to the scarcity of natural sandalwood oil. Its utility stems from a unique cyclic structure containing both an aldehyde functional group and a reactive double bond, which are essential for downstream chemical transformations. This compound is also used directly as a fragrance component in various consumer products, from fine perfumes to household cleaners.

Procurement Fit

Chiral (R)-configured aldehyde building block for sandalwood odorant synthesis
Key intermediate: Brahmanol®, Sandalore®, and related woody-amber fragrance molecules
FEMA GRAS and JECFA recognized; relevant for food and fragrance regulatory review

Procurement of a generic substitute for alpha-Campholenal is impractical for its primary application in synthesizing sandalwood odorants. Common alternatives like Camphor, a ketone, lack the necessary aldehyde group for key reactions such as aldol condensations or Prins-type cyclizations. Other terpenoid aldehydes, such as the acyclic citronellal, do not possess the specific cyclopentene ring structure required to form the characteristic bicyclic or polycyclic skeletons of target sandalwood molecules. Even close isomers would yield entirely different products, as the precise positioning of the double bond and the stereochemistry of alpha-Campholenal are critical for achieving the desired fragrance structure and olfactive profile. Therefore, substituting alpha-Campholenal requires a complete redesign of the synthetic route, making it a non-interchangeable starting material for these established industrial processes.

Substitution Risk

Chiral configuration Racemic or non-chiral starting material may shift downstream sandalwood odor profile; stereochemical-control context requires review.
Aldehyde vs. alcohol alpha-Campholenic alcohol lacks the aldehyde reactivity required for aldol condensation; reduced form does not support the same synthetic route.
Isomeric purity gamma-Campholenal or other structural isomers may co-elute or confound analytical identity; isomer-specific procurement is recommended.

Precursor Suitability: Established High-Yield Route to Sandalwood Intermediates

alpha-Campholenal is the established precursor for synthesizing key sandalwood fragrance intermediates via aldol condensation with methyl ethyl ketone (MEK). Industrial processes using a potassium hydroxide catalyst specifically rely on alpha-Campholenal's structure to produce a mixture of unsaturated ketones, including 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-3-penten-2-one, which are subsequently hydrogenated to the final fragrance alcohols. Substituting with Camphor, a ketone, would prevent this specific aldol reaction from occurring, while using other aldehydes would lead to structurally different, non-sandalwood products.

Evidence DimensionChemical Reactivity & Suitability as a Precursor
Target Compound DataServes as the specific aldehyde reactant in established base-catalyzed aldol condensations with MEK to produce sandalwood ketone intermediates.
Comparator Or BaselineCamphor (a ketone) cannot undergo this aldol condensation. Other aldehydes would produce structurally different end-products lacking the required campholenyl moiety.
Quantified DifferenceQualitative but absolute: The reaction pathway is entirely dependent on the unique structure of alpha-Campholenal.
ConditionsBase-catalyzed (e.g., KOH in methanol) aldol condensation with methyl ethyl ketone.

This established industrial pathway makes alpha-Campholenal a non-substitutable raw material for manufacturers producing specific commercial sandalwood odorants.

Odor threshold in matrix
Head-to-head
alpha-Campholenal: 1.2 mg/kg
Geraniol0.7
α-Terpineol0.8
1,8-Cineole4.3
Supports sensory formulation context in complex matrices.
GC-O/MS in aged Cognac spirits; matrix-specific review advised.

Processability: Enables Efficient Synthesis via Catalytic Rearrangement of alpha-Pinene Oxide

alpha-Campholenal is efficiently produced on an industrial scale through the catalytic rearrangement of alpha-pinene oxide, a readily available starting material derived from turpentine. Optimized processes using catalysts like zinc bromide or specialized zeolites can achieve yields of 80% or higher. For example, a continuous process described in a patent demonstrated a sustained yield of 81.1% over 136 hours. This contrasts with multi-step or lower-yielding synthetic routes that might be required for more complex or less common terpene aldehydes, making alpha-Campholenal a more economically viable and process-efficient choice.

Evidence DimensionSynthesis Yield from a Common Precursor
Target Compound Data80.3–81.1% yield via continuous catalytic rearrangement of α-pinene oxide.
Comparator Or BaselineGeneral multi-step organic syntheses, which often have lower overall yields.
Quantified DifferenceHigh single-step conversion yield (80%+) from a bulk commodity precursor (α-pinene).
ConditionsContinuous feeding of α-pinene oxide over a catalyst (e.g., zinc salt) at elevated temperatures (e.g., >120°C).

The high-yield, established manufacturing process from a common feedstock ensures a reliable and cost-effective supply chain for procurement.

Industrial purity benchmark
Cross-study comparable
Yield >85% Purity 93–95% (GC)
Reported purity may reduce downstream purification steps.
1 kg scale catalytic process; supplier lot review recommended.

Olfactory Profile: Defined Woody and Herbal Character for Direct Formulation

As a fragrance ingredient itself, alpha-Campholenal provides a distinct and powerful odor profile described as woody, herbal, green, and leafy with amber undertones. Its odor is high-strength with a substantivity of 8 hours on a smelling strip. This profile is functionally different from the purely minty, medicinal scent of its common relative, Camphor. While both are camphoraceous, alpha-Campholenal's additional woody and green notes make it suitable for building specific accords in fine fragrances and consumer products where the sharper scent of Camphor would be inappropriate.

Evidence DimensionOdor Profile Descriptors
Target Compound DataHerbal, green, woody, amber, leafy.
Comparator Or BaselineCamphor: Strong, penetrating, medicinal, minty, cooling aroma.
Quantified DifferenceQualitative differentiation: alpha-Campholenal offers a complex woody-herbal profile, whereas Camphor provides a simpler, harsher medicinal scent.
ConditionsStandard sensory evaluation by perfumers.

For direct use in fragrance formulation, it provides a specific woody-herbal note that cannot be achieved by substituting with the more common and olfactorily distinct Camphor.

Retention index (RI)
Head-to-head
alpha-Campholenal: RI 1489
gamma-Campholenal: RI ~1420
69-unit RI difference supports unambiguous isomer identification.
NIST reference on HP Innowax; polar column confirmation context.
Olfactory profile
Cross-study comparable
Aldehyde: herbal, green, woody, amber, leafy
Alcohol: sweet, berry, camphoreous
Qualitatively distinct odor profiles; not functionally interchangeable.
Expert panel descriptors; accord-fit review advised.
Green chemistry E-factor
Class-level
Enzymatic reduction route reported lower E-factor, higher EcoScale vs. chemical hydrogenation
May support sustainability-driven procurement review.
Brahmanol® route comparison; supplier-process verification needed.

Core Feedstock for High-Value Synthetic Sandalwood Odorants

The primary industrial application is serving as the key, non-interchangeable starting material for the synthesis of major commercial sandalwood fragrances. Its specific structure is essential for aldol condensation pathways that build the carbon skeletons of molecules mimicking natural sandalwood oil.

Specialty Building Block for Novel Polycyclic Fragrance Molecules

Beyond traditional sandalwood synthesis, the unique combination of a reactive aldehyde and a cyclic olefin makes alpha-Campholenal a valuable building block for exploring novel fragrance structures through reactions like Prins cyclizations and Diels-Alder reactions to create complex ethers and other derivatives.

Direct Ingredient in Woody-Herbal Fragrance Formulations

In applications where a powerful and lasting woody, green, and camphoraceous note is required, alpha-Campholenal is used directly. It is suitable for incorporation into fine fragrances, soaps, detergents, and air care products where its specific olfactory profile is desired over simpler alternatives like camphor.

Chiral Pool Starting Material for Asymmetric Synthesis

As a readily available chiral molecule, (R)-alpha-Campholenal serves as a versatile starting point in asymmetric synthesis for producing other chiral compounds. Its defined stereocenter and reactive handles are valuable for academic and industrial research into new pharmaceuticals or agrochemicals.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fine fragrance: woody-amber accords
Sensory profile context (herbal, green, woody at 10% in DPG)
Odor threshold and matrix-dependent accord fit review
Chiral sandalwood odorant synthesis
(R)-enantiomeric aldehyde building block
Stereochemical-control context; yield and purity benchmark review
Analytical QC in natural products / flavors
NIST-verified RI 1489 (polar column)
Isomer-specific chromatographic confirmation
Sustainable fragrance manufacturing
Supplier green-chemistry process evidence
E-factor and EcoScale documentation review

Physical Description

Colourless liquid; refreshing sweet-woody odour

XLogP3

1.9

Density

0.918-0.924

UNII

75LU5216DI

GHS Hazard Statements

Aggregated GHS information provided by 1532 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1532 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1531 of 1532 companies with hazard statement code(s):;
H302 (12.8%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4501-58-0

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, (1R)-: ACTIVE

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